



Application Notes: In Vivo Research Applications of Norgestomet in Animal Models

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Compound of Interest		
Compound Name:	Norgestomet	
Cat. No.:	B1679922	Get Quote

1.0 Introduction

Norgestomet is a potent synthetic steroidal progestin, a derivative of 19-norprogesterone, widely utilized in veterinary medicine and animal science research.[1][2][3] Marketed under brand names such as Syncro-Mate B and Crestar, its primary application is the hormonal control of the estrous cycle and ovulation in various animal models, most notably cattle.[3] Its ability to mimic the actions of natural progesterone makes it an invaluable tool for synchronizing estrus, treating anestrus, and as an experimental contraceptive agent.[2] These application notes provide an overview of its mechanism of action, detailed experimental protocols, and a summary of efficacy data for its use in in vivo animal research.

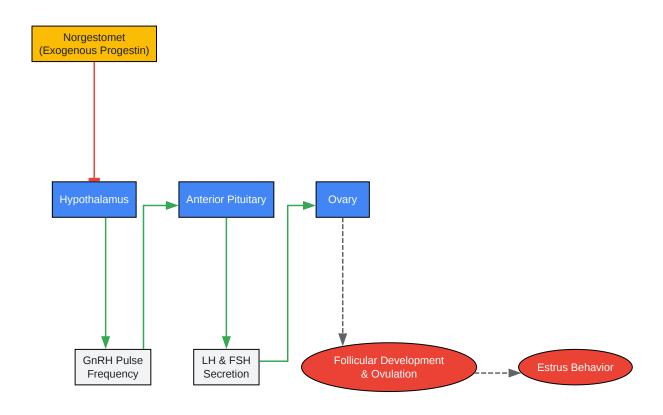
2.0 Mechanism of Action

Norgestomet exerts its biological effects primarily by binding to the progesterone receptor (PR). Receptor binding assays have demonstrated that Norgestomet competes more effectively for the progesterone receptor than progesterone itself. Upon binding, the Norgestomet-receptor complex modulates the expression of target genes, mimicking the state of high circulating progesterone (luteal phase). This action has a profound negative feedback effect on the hypothalamic-pituitary-gonadal (HPG) axis.

The sustained progestogenic signal suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. This, in turn, reduces the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the anterior pituitary. The suppression of gonadotropins prevents follicular maturation, the LH surge, and subsequent



ovulation, effectively holding the animal in an artificial luteal phase and preventing the expression of estrus (heat). While its primary interaction is with the progesterone receptor, studies indicate it has a weak affinity for the glucocorticoid receptor and negligible binding to the estrogen receptor at typical therapeutic concentrations.







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